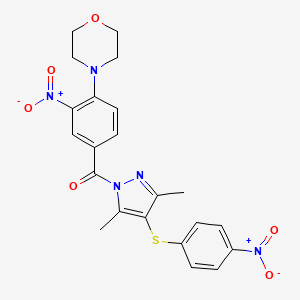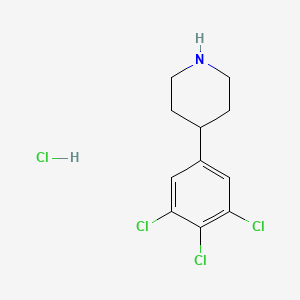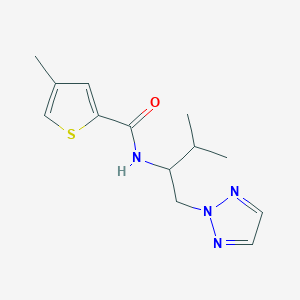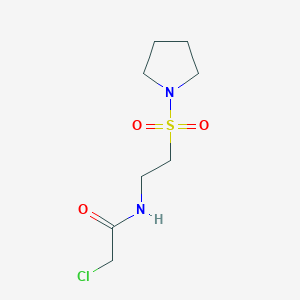![molecular formula C21H19N3O4S B2450606 N-(4-{[(1-Phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-Benzodioxol-5-carboxamid CAS No. 1005308-49-5](/img/structure/B2450606.png)
N-(4-{[(1-Phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-Benzodioxol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Die medizinische Chemie spielt eine entscheidende Rolle bei der Entwicklung und Gestaltung neuer pharmazeutischer Verbindungen. Forscher untersuchen die Auswirkungen synthetischer, halbsynthetischer und natürlicher biologisch aktiver Substanzen auf der Grundlage von molekularen Wechselwirkungen und spezifischen physikalisch-chemischen Eigenschaften. In diesem Zusammenhang werden die molekulare Struktur der Verbindung, funktionelle Gruppen und das pharmakologische Potenzial untersucht. Durch die Synthese neuer Derivate oder die Verbesserung bestehender Pharmazeutika zielen Medizinalchemiker darauf ab, Sicherheit und Wirksamkeit zu verbessern und letztendlich die Lebensqualität von Patienten zu verbessern .
Antioxidative Eigenschaften
Die antioxidative Aktivität der Verbindung ist ein interessantes Forschungsgebiet. Vorläufige Untersuchungen haben bestimmte Derivate mit bemerkenswerten antioxidativen Eigenschaften identifiziert. Beispielsweise weisen Verbindungen wie (E)-2-Cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-yliden)acetamid und (E)-2-(5-Chlor-3,4-dihydrocyclopenta[b]indol-1(2H)-yliden)-2-cyanoacetamid im Vergleich zu Referenzmedikamenten eine signifikante antioxidative Aktivität auf .
Antibakterielles Potenzial
Die Erforschung der antibakteriellen Wirkung der Verbindung und ihrer Derivate ist unerlässlich. Forscher haben verwandte Verbindungen synthetisiert, wie z. B. N-{4-[(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituierte Amide. Diese Derivate wurden auf ihre in-vitro-antibakterielle Aktivität gegen Bakterien wie Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa und Salmonella typhi untersucht .
Anti-mikrobielle Bewertung
Die neu synthetisierten Derivate wurden als antimikrobielle Wirkstoffe bewertet. Forscher beurteilen ihre Wirksamkeit gegen verschiedene Mikroorganismen und liefern so wertvolle Erkenntnisse über ihre potenziellen therapeutischen Anwendungen .
Weitere biologische Aktivitäten
Während die genannten Bereiche im Vordergrund stehen, können weitere Untersuchungen zusätzliche biologische Aktivitäten aufdecken, die mit dieser Verbindung verbunden sind. Forscher erforschen weiterhin ihr Potenzial in verschiedenen Kontexten, darunter entzündungshemmende, antivirale oder antitumorale Wirkungen.
Zusammenfassend lässt sich sagen, dass „N-(4-{[(1-Phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-Benzodioxol-5-carboxamid“ vielversprechend in mehreren wissenschaftlichen Bereichen ist und somit ein interessantes Thema für laufende Forschung und Wirkstoffentwicklung darstellt . Wenn Sie detailliertere Informationen benötigen oder andere Fragen haben, zögern Sie bitte nicht, zu fragen! 😊
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds interact with a variety of biological targets, indicating a broad spectrum of potential targets for our compound.
Mode of Action
Thiazole derivatives have been shown to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
For instance, some thiazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Eigenschaften
IUPAC Name |
N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-13(14-5-3-2-4-6-14)22-19(25)10-16-11-29-21(23-16)24-20(26)15-7-8-17-18(9-15)28-12-27-17/h2-9,11,13H,10,12H2,1H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXIUQWUVZIJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2450524.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2450528.png)

![4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2450531.png)
![1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2450532.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)
![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)

![1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE](/img/structure/B2450541.png)
![7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2450544.png)
